3-[3-(4-Bromophenyl)-3-oxoprop-1-enyl]chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(4-Bromophenyl)-3-oxoprop-1-enyl]chromen-4-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a chromen-4-one core with a 3-(4-bromophenyl)-3-oxoprop-1-enyl substituent, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Bromophenyl)-3-oxoprop-1-enyl]chromen-4-one typically involves a Claisen-Schmidt condensation reaction. This reaction is carried out by reacting p-bromo benzaldehyde with chromen-4-one in the presence of a base such as potassium hydroxide in an ethanol solution. The reaction mixture is stirred for several hours at room temperature to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Bromophenyl)-3-oxoprop-1-enyl]chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, amines, and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[3-(4-Bromophenyl)-3-oxoprop-1-enyl]chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-[3-(4-Bromophenyl)-3-oxoprop-1-enyl]chromen-4-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact pathways and molecular targets depend on the specific biological context and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another compound with a 4-bromophenyl group, known for its versatile applications.
3,3′-Arylidenebis-4-hydroxycoumarins: Compounds with similar chromen-4-one cores, used in various biological and industrial applications.
Uniqueness
3-[3-(4-Bromophenyl)-3-oxoprop-1-enyl]chromen-4-one stands out due to its unique combination of a chromen-4-one core and a 3-(4-bromophenyl)-3-oxoprop-1-enyl substituent. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
59431-45-7 |
---|---|
Molecular Formula |
C18H11BrO3 |
Molecular Weight |
355.2 g/mol |
IUPAC Name |
3-[3-(4-bromophenyl)-3-oxoprop-1-enyl]chromen-4-one |
InChI |
InChI=1S/C18H11BrO3/c19-14-8-5-12(6-9-14)16(20)10-7-13-11-22-17-4-2-1-3-15(17)18(13)21/h1-11H |
InChI Key |
AQXAMDTXSACVFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=CC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.